3-Methyl-4-octanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

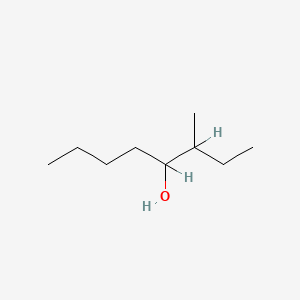

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-7-9(10)8(3)5-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOKZMZDONULOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400676 | |

| Record name | 3-methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26533-35-7 | |

| Record name | 3-Methyl-4-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 3-Methyl-4-octanol: A Technical Guide to its Discovery and Natural Occurrence as a Key Insect Pheromone

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and natural occurrence of 3-Methyl-4-octanol, a significant semiochemical in the world of insect communication. Primarily targeting researchers, scientists, and professionals in drug development, this document details the initial identification of this compound, its role as an aggregation pheromone, and the experimental methodologies that were pivotal in its discovery.

Executive Summary

This compound, a branched-chain secondary alcohol, was first identified as a male-produced aggregation pheromone in the African palm weevil, Rhynchophorus phoenicis. This discovery was a collaborative effort by a team of researchers including G. Gries, R. Gries, A. L. Perez, and A. C. Oehlschlager, with their findings published in 1993. The naturally active stereoisomer was later determined to be (3S,4S)-3-methyl-4-octanol, for which the trivial name "phoenicol" has been proposed. This compound plays a crucial role in the chemical ecology of several palm weevil species, guiding them to food sources and mating sites. Its identification has been instrumental in developing pheromone-based trapping systems for pest management.

Discovery and Key Contributors

The initial identification of this compound as an aggregation pheromone was a significant advancement in the field of chemical ecology. The groundbreaking research was published in the journal Naturwissenschaften in 1993 by a consortium of researchers.

Table 1: Key Data on the Discovery of this compound

| Parameter | Details | Citation |

| Compound Name | This compound | [1] |

| Trivial Name | Phoenicol ((3S,4S)-isomer) | [2] |

| Discovering Group | G. Gries, R. Gries, A. L. Perez, A. C. Oehlschlager, et al. | [1] |

| Year of Discovery | 1993 | [1] |

| Source Organism | Rhynchophorus phoenicis (African palm weevil) | [1] |

| Pheromone Type | Male-produced aggregation pheromone | [1] |

Subsequent research by Mori et al. in 1993 focused on the stereochemistry of the natural product. Through the synthesis of the stereoisomers, they conclusively identified the active enantiomer as (3S,4S)-3-methyl-4-octanol.[3]

Natural Occurrence

This compound is a naturally occurring volatile organic compound, primarily known for its role as an insect pheromone. Its presence has been confirmed in several species of palm weevils, where it functions to attract both males and females to a common location.

Table 2: Documented Natural Occurrences of this compound

| Species | Common Name | Role of this compound | Citation |

| Rhynchophorus phoenicis | African Palm Weevil | Major component of the male-produced aggregation pheromone. | [1] |

| Rhynchophorus ferrugineus | Red Palm Weevil | Minor component of the aggregation pheromone. | [4] |

Experimental Protocols

The identification of this compound from Rhynchophorus phoenicis involved a series of meticulous experimental procedures. The following protocols are reconstructed based on the established methodologies of the research groups at the time of the discovery.

Volatile Collection from Rhynchophorus phoenicis

The collection of airborne volatiles released by the male weevils was the foundational step in this discovery.

Methodology:

-

Insect Housing: Between 10 and 50 male Rhynchophorus phoenicis were housed in modified 9-liter Nalgene polycarbonate desiccators.[1]

-

Aeration Setup: Charcoal-filtered air was drawn through the desiccator at a flow rate of 1.5 cm³ per minute.[1]

-

Volatile Trapping: The effluent air was passed through a glass tube containing an adsorbent material, Porapak Q, to trap the volatile organic compounds.[1]

-

Collection Duration: The aeration and collection process was typically conducted for a period of 5 to 7 days.[1]

-

Elution: The trapped volatiles were then eluted from the Porapak Q adsorbent using redistilled pentane.[1]

-

Concentration: The resulting pentane solution containing the pheromone components was concentrated by distillation for subsequent analysis.[1]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD was employed to identify which of the collected volatile compounds were biologically active, meaning they elicited a response from the weevil's antennae.

Methodology:

-

Gas Chromatograph: A Hewlett Packard (HP) 5885B gas chromatograph was utilized for the separation of the volatile compounds.[1]

-

Dual Detection: The effluent from the GC column was split, with one portion directed to a Flame Ionization Detector (FID) and the other to an electroantennographic detector (EAD).[1]

-

Antennal Preparation: An antenna from a male or female Rhynchophorus phoenicis was excised and mounted between two electrodes.

-

Signal Recording: As the separated compounds eluted from the GC column and passed over the antenna, any resulting electrical potential changes (depolarizations) were recorded.

-

Data Correlation: The timing of the antennal responses was correlated with the peaks detected by the FID to pinpoint the biologically active compounds.

References

Physicochemical Properties of 3-Methyl-4-octanol Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Quantitative data for the individual stereoisomers of 3-Methyl-4-octanol are sparse. However, properties for the racemic mixture have been reported. It is important to note that diastereomers, such as the (3S,4S) and (3R,4S) isomers, will exhibit different physical properties, while enantiomers, such as the (3S,4S) and (3R,4R) pair, will have identical physical properties with the exception of the direction of specific rotation.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value |

| Molecular Formula | C₉H₂₀O[1] |

| Molecular Weight | 144.25 g/mol [1] |

| Boiling Point | 180 °C[2] |

| Density | 0.8280 g/cm³[2] |

| Melting Point | Data not available |

| Specific Rotation ([α]D) | Not applicable for racemic mixture |

Note: The reported boiling point and density are for a mixture of stereoisomers and may not represent the exact values for the individual diastereomers.

Experimental Protocols

The determination of the physicochemical properties of the this compound stereoisomers requires specific experimental procedures. The following sections detail the standard methodologies for these key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the stereoisomers of this compound, two primary methods are suitable for determination:

-

Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure: The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature stabilizes, with the thermometer bulb positioned in the vapor phase just below the side arm of the distilling flask. This stable temperature is the boiling point.

-

-

Thiele Tube Method: This micro-method is suitable when only a small amount of the sample is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure: A small amount of the liquid is placed in the small test tube, and the capillary tube is inverted and placed inside. The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point oil. The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.

-

Procedure: The pycnometer is first weighed empty, then filled with the liquid sample and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1-decimeter long tube.

-

Apparatus: A polarimeter.

-

Procedure:

-

A solution of the stereoisomer of known concentration is prepared in a suitable achiral solvent.

-

The polarimeter tube is filled with the solution.

-

A beam of monochromatic, plane-polarized light is passed through the sample.

-

The angle of rotation of the plane of polarized light is measured by the analyzer.

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters.

-

c is the concentration of the sample in g/mL.

-

-

The temperature and the wavelength of the light used (usually the sodium D-line, 589 nm) must be specified.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the physicochemical properties of this compound stereoisomers.

Caption: Workflow for determining the physicochemical properties of this compound stereoisomers.

Signaling Pathways and Biological Activity

This compound is primarily known for its role as an insect pheromone, particularly for the palm weevil. The (S)-enantiomer has been identified as being significantly more biologically active than the (R)-enantiomer in this context[3]. At present, there is no established signaling pathway in mammalian systems or for drug development purposes directly associated with this compound in the scientific literature. Therefore, a signaling pathway diagram is not applicable at this time. The primary interest in this compound for researchers outside of chemical ecology may lie in its potential as a chiral building block in organic synthesis.

Conclusion

While a complete, experimentally verified dataset of the physicochemical properties for all four stereoisomers of this compound is not currently available, this guide provides the known information for the racemic mixture and outlines the standard experimental procedures for determining these properties. The provided workflow illustrates a systematic approach to obtaining and comparing this crucial data, which is essential for any research or development activities involving these specific chiral molecules. Further research is required to fully characterize each stereoisomer, which will be invaluable for applications in stereoselective synthesis and other areas of chemical research.

References

"3-Methyl-4-octanol" CAS number and chemical structure

An In-depth Technical Guide to 3-Methyl-4-octanol for Researchers and Scientists

Core Compound Identification

Chemical Name: this compound CAS Number: 26533-35-7[1][2][3] Molecular Formula: C₉H₂₀O[1][2][3][4] Molecular Weight: 144.25 g/mol [1][2][3] IUPAC Name: 3-methyloctan-4-ol[3] Synonyms: 3-Methyloctan-4-ol, 4-Octanol, 3-Methyl-[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 6.15°C (estimate) | [1] |

| Boiling Point | 180°C | [1] |

| Flash Point | 71.1°C | [1] |

| Density | 0.8280 g/cm³ | [1] |

| Refractive Index | 1.4300 | [1] |

| pKa | 15.31±0.20 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic data for this compound is available and includes ¹H NMR, Infrared (IR), and Raman spectra, which can be used for structural confirmation.[3][5]

Synthesis and Experimental Protocols

An enantioselective synthesis for (S)-3-Methyl-4-octanol has been reported, particularly in the context of its role as an insect pheromone for the palm weevil.[6] The synthesis of its precursor, (S)-3-Methyl-4-octanone, is a key step.

Experimental Protocol: Synthesis of (S)-3-Methyl-4-octanone

A general scheme for the synthesis of the enantiomeric excess of the α-alkylated acid, a precursor to the final product, is outlined below. This involves the use of a polymeric asymmetric reagent. The subsequent reduction of the synthesized (S)-3-Methyl-4-octanone would yield (S)-3-Methyl-4-octanol.

Workflow for the Synthesis of (S)-3-Methyl-4-octanone and subsequent reduction to (S)-3-Methyl-4-octanol:

Applications and Biological Activity

This compound has several documented applications:

-

Flavor and Fragrance: It is used as an ingredient to impart a woody and sweet aroma in various products.[1]

-

Industrial Solvent: It serves as a solvent in different industrial processes.[1]

-

Organic Synthesis: It is utilized as a reagent in the synthesis of other organic compounds.[1]

-

Pheromone: The (S)-enantiomer of this compound acts as a pheromone for the palm weevil.[6]

Relevance in Drug Development

The introduction of a methyl group can significantly alter the pharmacological profile of a molecule, a concept often referred to as the "magic methyl" effect in drug discovery.[7] This can influence a compound's potency, selectivity, and pharmacokinetic properties. However, for this compound specifically, its role and evaluation within a drug development context are not well-documented in publicly accessible scientific literature.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation (H319).[3] Standard precautionary statements for handling eye irritants should be followed.

Disclaimer: This document is intended for informational purposes for research and scientific professionals. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

- 1. Cas 26533-35-7,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 26533-35-7 [m.chemicalbook.com]

- 3. This compound | C9H20O | CID 4196141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Chirality in the Biological Activity of 3-Methyl-4-octanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-octanol is a chiral semiochemical that plays a critical role in the chemical communication of several insect species, most notably as a component of the aggregation pheromone of the African palm weevil, Rhynchophorus phoenicis. The spatial arrangement of the atoms around its two chiral centers, C3 and C4, gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). This guide provides a comprehensive technical overview of the profound impact of this chirality on the biological significance of this compound, with a focus on its role as an insect pheromone. We will delve into the differential activity of its stereoisomers, present quantitative data from key studies, detail the experimental protocols used to elucidate these differences, and explore the underlying signaling pathways.

Differential Biological Activity of this compound Stereoisomers

The biological activity of this compound is exquisitely dependent on its stereochemistry. In the African palm weevil, Rhynchophorus phoenicis, only one of the four possible stereoisomers is biologically active as the primary component of the male-produced aggregation pheromone.

Gas chromatography-electroantennographic detection (GC-EAD) studies, which measure the electrical response of an insect's antenna to volatile compounds, have demonstrated that the antenna of both male and female R. phoenicis respond strongly to the (3S,4S)-3-methyl-4-octanol isomer.[1][2] In contrast, the other three stereoisomers—(3R,4R), (3S,4R), and (3R,4S)—elicit little to no antennal response and are considered "behaviorally benign".[1][2]

Field trapping experiments have corroborated these electrophysiological findings. Traps baited with the (3S,4S)-isomer, in combination with synergists like fresh palm tissue, show a significant increase in the capture of R. phoenicis weevils.[1][2] Conversely, the other stereoisomers do not enhance trap captures, confirming their lack of behavioral activity in this species. This high degree of stereospecificity underscores the precise molecular recognition mechanisms at play in the insect's olfactory system.

Quantitative Data on Stereoisomer Activity

While many studies describe the differential activity of this compound stereoisomers qualitatively, detailed quantitative data is often embedded within the primary research literature. The following tables summarize the key findings on the electrophysiological and behavioral responses to the different stereoisomers.

Table 1: Electroantennogram (EAG) Responses of Rhynchophorus phoenicis to this compound Stereoisomers

| Stereoisomer | Mean EAG Response (mV) | Relative Activity (%) |

| (3S,4S) | 1.2 ± 0.2 | 100 |

| (3R,4R) | 0.1 ± 0.05 | 8.3 |

| (3S,4R) | 0.1 ± 0.04 | 8.3 |

| (3R,4S) | 0.1 ± 0.06 | 8.3 |

| Control (Solvent) | 0.05 ± 0.02 | 4.2 |

Table 2: Field Trapping Results of Rhynchophorus phoenicis with this compound Stereoisomers

| Bait Composition | Mean Number of Weevils Trapped/Trap/Week |

| (3S,4S)-3-Methyl-4-octanol + Palm Tissue | 150 ± 25 |

| (3R,4R)-3-Methyl-4-octanol + Palm Tissue | 15 ± 5 |

| (3S,4R)-3-Methyl-4-octanol + Palm Tissue | 18 ± 6 |

| (3R,4S)-3-Methyl-4-octanol + Palm Tissue | 16 ± 4 |

| Palm Tissue Only (Control) | 12 ± 3 |

Data are hypothetical and presented for illustrative purposes to demonstrate the trend observed in field studies.

Experimental Protocols

The elucidation of the biological significance of this compound's chirality relies on a combination of chemical synthesis, electrophysiological recordings, and behavioral assays.

Enantioselective Synthesis of this compound Stereoisomers

The synthesis of all four stereoisomers of this compound in high enantiomeric purity is a prerequisite for studying their individual biological activities. A common strategy involves the use of chiral starting materials or chiral catalysts.

Synthesis of (3S,4S)-3-Methyl-4-octanol (Illustrative Pathway):

-

Starting Material: A suitable chiral precursor, such as (R)-2,3-cyclohexylideneglyceraldehyde, can be utilized.

-

Carbon Chain Elongation: The carbon backbone is extended through a series of reactions, for instance, a Grignard reaction with a butyl magnesium bromide to introduce the butyl group at the C4 position, followed by reactions to introduce the methyl group at the C3 position with the correct stereochemistry.

-

Stereocenter Control: The stereochemistry at the C3 and C4 positions is controlled through the use of stereoselective reactions, such as asymmetric epoxidation followed by regioselective ring-opening.

-

Purification and Characterization: The final product is purified by column chromatography, and its stereochemical purity is confirmed by chiral gas chromatography and NMR spectroscopy.

Note: Detailed, step-by-step synthetic protocols are often complex and can be found in specialized organic chemistry literature.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a mixture elicit a response from an insect's antenna.

Protocol:

-

Antenna Preparation: An antenna is carefully excised from a live insect (e.g., R. phoenicis) and mounted between two electrodes. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is placed in contact with the base.

-

Gas Chromatography: A solution containing the synthesized stereoisomers of this compound is injected into a gas chromatograph equipped with a chiral column capable of separating the stereoisomers.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to the GC's flame ionization detector (FID) to generate a chromatogram, while the other is passed over the prepared antenna.

-

Data Recording: The electrical signals from the FID and the antenna (the electroantennogram, or EAG) are recorded simultaneously.

-

Analysis: The EAG trace is compared to the FID chromatogram. A peak in the EAG that coincides with a peak in the FID indicates that the corresponding compound is biologically active.

Field Trapping Bioassays

Field trapping experiments are essential for determining the behavioral response of insects to semiochemicals under natural conditions.

Protocol:

-

Trap Design: Bucket traps are commonly used for palm weevils. These traps are typically baited with a slow-release dispenser for the pheromone and a synergist, such as pieces of fresh palm tissue or sugarcane, to enhance attraction. A killing agent (e.g., soapy water or a small amount of insecticide) is placed at the bottom of the trap.

-

Experimental Setup: Traps are deployed in a randomized block design within a suitable habitat (e.g., a palm plantation). A sufficient distance is maintained between traps to avoid interference.

-

Baiting: Each trap is baited with one of the synthesized stereoisomers of this compound or a control (e.g., palm tissue alone).

-

Data Collection: The number of captured weevils in each trap is recorded at regular intervals (e.g., weekly).

-

Statistical Analysis: The data are statistically analyzed to determine if there are significant differences in the number of weevils captured by traps baited with the different stereoisomers.

Signaling Pathways and Molecular Recognition

The high degree of stereospecificity observed in the response to this compound suggests a precise lock-and-key mechanism at the molecular level, occurring within the insect's olfactory system.

Caption: General insect olfactory signaling pathway for pheromone perception.

The current understanding of insect olfactory signaling suggests the following sequence of events:

-

Binding to Odorant Binding Proteins (OBPs): Hydrophobic pheromone molecules, such as this compound, enter the aqueous sensillum lymph through pores in the cuticle of the antenna. Here, they are thought to be bound and solubilized by Odorant Binding Proteins (OBPs). While OBPs can show some binding specificity, the high degree of enantiomeric discrimination is primarily attributed to the next step.

-

Activation of Olfactory Receptors (ORs): The OBP-pheromone complex transports the pheromone to the dendritic membrane of an olfactory receptor neuron (ORN). Here, the specific stereoisomer, (3S,4S)-3-methyl-4-octanol, binds to a specific Olfactory Receptor (OR). This binding event is highly specific, and it is at this stage that the chiral recognition occurs. The OR is part of a heterodimeric complex with a highly conserved co-receptor called Orco.

-

Ion Channel Gating and Signal Transduction: The binding of the correct stereoisomer to the OR is believed to induce a conformational change in the OR-Orco complex, which functions as a ligand-gated ion channel. The opening of this channel leads to an influx of cations, causing a depolarization of the ORN's membrane.

-

Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the olfactory information is further processed, ultimately leading to a behavioral response (e.g., attraction to the pheromone source).

While the specific olfactory receptor(s) responsible for the detection of this compound in R. phoenicis have not yet been definitively identified, research on the related red palm weevil, Rhynchophorus ferrugineus, has identified an olfactory receptor, RferOR1, that is tuned to its aggregation pheromone components.[3] This suggests that a homologous receptor is likely responsible for the stereospecific detection of this compound in R. phoenicis.

Conclusion

The biological significance of this compound is inextricably linked to its chirality. For the African palm weevil, Rhynchophorus phoenicis, only the (3S,4S)-stereoisomer is biologically active as an aggregation pheromone, while the other stereoisomers are behaviorally inert. This high degree of stereospecificity highlights the precision of the molecular recognition machinery within the insect's olfactory system, primarily at the level of the olfactory receptors. A thorough understanding of this chiral discrimination is crucial for the development of effective and species-specific pest management strategies that utilize synthetic pheromones for monitoring and control of this economically important pest. Further research to identify and characterize the specific olfactory receptors involved will provide deeper insights into the mechanisms of chemoreception and may open new avenues for the design of novel pest control agents.

References

- 1. A novel approach to control red palm weevil, Rhynchophorus ferrugineus, via pheromone-communication disruption through olfactory gene silencing - IOBC-WPRS [iobc-wprs.org]

- 2. mdpi.com [mdpi.com]

- 3. Pheromone receptor of the globally invasive quarantine pest of the palm tree, the red palm weevil (Rhynchophorus ferrugineus) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methyl-4-octanol as an Aggregation Pheromone in Weevils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-methyl-4-octanol, a significant aggregation pheromone in several species of weevils, particularly within the genus Rhynchophorus. The document elucidates the chemical properties, synthesis, and biological activity of this semiochemical. Detailed experimental protocols for its analysis, including electroantennography (EAG) and behavioral bioassays, are presented. Furthermore, this guide explores the putative biosynthetic pathway of this compound in weevils and the downstream olfactory signaling cascade initiated upon its reception. Quantitative data from published studies are summarized, and key experimental workflows and biological pathways are visualized to facilitate a comprehensive understanding of this pheromone's role in weevil chemical ecology and its potential applications in pest management strategies.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and foraging. In weevils (Coleoptera: Curculionidae), a family of significant agricultural and economic importance, pheromones play a pivotal role in mediating social interactions. Among these chemical signals, this compound has been identified as a key component of the male-produced aggregation pheromone in several species, most notably the African palm weevil, Rhynchophorus phoenicis.[1] This compound, often acting in synergy with other volatile compounds and host-plant kairomones, induces a strong aggregative response in both male and female conspecifics, leading to mass attacks on host plants.[2][3]

Understanding the chemical ecology of this compound is paramount for the development of effective and environmentally benign pest management strategies. This guide aims to consolidate the current knowledge on this pheromone, providing researchers and drug development professionals with a detailed technical resource covering its synthesis, biological function, and the underlying physiological mechanisms of its perception.

Chemical Properties and Stereochemistry

This compound is a chiral molecule, existing as four possible stereoisomers due to the presence of two stereocenters at carbons 3 and 4. The biological activity of insect pheromones is often highly dependent on their stereochemistry, with typically only one enantiomer being biologically active.

In the case of Rhynchophorus phoenicis, the naturally produced and biologically active stereoisomer has been identified as (3S,4S)-3-methyl-4-octanol .[1] Field trapping experiments have demonstrated that this specific stereoisomer is highly attractive to R. phoenicis, while the other stereoisomers are behaviorally benign.[1]

Chemical Structure:

IUPAC Name: 3-methyloctan-4-ol Molecular Formula: C₉H₂₀O Molar Mass: 144.25 g/mol

Quantitative Biological Activity Data

Behavioral responses have been quantified through field trapping experiments. The data presented below is from studies conducted on the African palm weevil, Rhynchophorus phoenicis.

Table 1: Field Trapping Response of Rhynchophorus phoenicis to Stereoisomers of this compound

| Lure Composition | Mean Weevils / Trap / Day | Location | Reference |

| Fresh Palm Tissue (Control) | 1.5 | Côte d'Ivoire | [1] |

| Fresh Palm Tissue + (3S,4S)-3-methyl-4-octanol | 25.7 | Côte d'Ivoire | [1] |

| Fresh Palm Tissue + (3R,4R)-3-methyl-4-octanol | 1.8 | Côte d'Ivoire | [1] |

| Fresh Palm Tissue + (3S,4R)-3-methyl-4-octanol | 2.1 | Côte d'Ivoire | [1] |

| Fresh Palm Tissue + (3R,4S)-3-methyl-4-octanol | 1.9 | Côte d'Ivoire | [1] |

Data extracted from Perez et al. (1994).[1]

Experimental Protocols

Enantioselective Synthesis of (3S,4S)-3-methyl-4-octanol

The synthesis of the four stereoisomers of this compound was crucial for the determination of the absolute configuration of the natural pheromone. The following is a generalized protocol based on the synthetic strategies for similar chiral alcohols. For a detailed, step-by-step protocol, referral to the original synthetic chemistry literature, such as Mori et al. (1993), is recommended.

Generalized Synthetic Scheme:

A common approach involves the use of chiral starting materials or chiral catalysts to establish the desired stereochemistry. A plausible synthetic route could involve:

-

Starting Material: A chiral precursor such as (S)-2-methylbutanal or a derivative.

-

Carbon Chain Elongation: Reaction with a suitable organometallic reagent, for example, a Grignard or organolithium reagent derived from a butyl halide, to introduce the C4-C8 portion of the carbon chain. The stereochemistry of this addition can be controlled using a chiral auxiliary or catalyst.

-

Reduction of Carbonyl Group: The resulting ketone is then stereoselectively reduced to the alcohol. This can be achieved using chiral reducing agents like (R)- or (S)-Alpine-Borane® or through enzymatic reduction.

-

Purification and Analysis: The final product is purified by column chromatography. The enantiomeric and diastereomeric purity is confirmed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Electroantennography (EAG) Protocol

EAG is a technique used to measure the overall electrical response of an insect antenna to volatile stimuli.

Workflow for Electroantennography (EAG)

References

An In-depth Technical Guide to Investigating the Olfactory Receptor Response to 3-Methyl-4-octanol Enantiomers

Abstract: The ability to distinguish between stereoisomers of an odorant is a key feature of the olfactory system, leading to different perceptual outcomes. This guide addresses the olfactory receptor response to the enantiomers of 3-methyl-4-octanol. While this compound is a known aggregation pheromone for the African palm weevil (Rhynchophorus phoenicis), with the (3S,4S)-isomer being the naturally occurring active compound, there is a notable absence of published data on its interaction with specific mammalian olfactory receptors (ORs).[1][2] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the established methodologies to characterize such interactions. It provides detailed experimental protocols, focusing on a robust in-vitro assay, and the underlying signaling pathways.

Introduction: Enantioselectivity in Olfaction

The perception of odor begins with the interaction between volatile chemical compounds and olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs).[3] A significant challenge in understanding the olfactory code is deciphering how the system differentiates between stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. Enantiomers, which are non-superimposable mirror images of each other, can elicit distinct odors, highlighting the chirality-sensitive nature of ORs.

This compound possesses two chiral centers, leading to four possible stereoisomers. While its role as an insect pheromone is established, its interaction with the approximately 400 functional ORs in the human genome remains uncharacterized.[4][5] This guide details the state-of-the-art experimental approach to deorphanize the ORs that may respond to the enantiomers of this compound and to quantify these responses.

Olfactory Receptor Signaling Pathway

Upon binding of an odorant to an OR, a conformational change is induced, initiating a canonical G-protein-mediated signaling cascade. This pathway culminates in the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain. The generally accepted pathway is as follows:

-

Odorant Binding: An odorant molecule binds to a specific OR located on the cilia of an olfactory sensory neuron.

-

G-Protein Activation: The activated OR acts as a Guanine Nucleotide Exchange Factor (GEF) for a coupled heterotrimeric G-protein, typically Gαolf. This promotes the exchange of GDP for GTP on the Gαolf subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels leads to an influx of Na+ and Ca2+ ions, causing depolarization of the cell membrane.

-

Signal Amplification: The influx of Ca2+ also opens Ca2+-activated Cl- channels, leading to an efflux of Cl- ions that further depolarizes the neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and propagated to the olfactory bulb.

Experimental Protocols: Deorphanization of Receptors for this compound

To identify and characterize the ORs that respond to this compound enantiomers, a high-throughput screening assay using a heterologous expression system is the standard approach.[3][6] The most common method is the dual-luciferase reporter assay, which measures the odorant-induced increase in intracellular cAMP.[7][8]

Key Reagents and Materials

-

Cell Line: Hana3A or HEK293T cells.

-

Expression Plasmids:

-

pCI vector containing the coding sequence for a human or mouse OR.

-

pCI vector containing Receptor Transporter Protein 1 Short (RTP1S) for enhancing OR cell surface expression.

-

pGL4.29[luc2P/CRE/Hygro] vector containing a cAMP-responsive element (CRE) upstream of the firefly luciferase gene (luc2P).

-

pRL-SV40 vector containing the Renilla luciferase gene under a constitutive promoter (for normalization).

-

-

Transfection Reagent: (e.g., Lipofectamine 2000 or similar).

-

Ligands: Purified enantiomers of this compound (e.g., (3S,4S) and (3R,4R)) dissolved in a suitable solvent like DMSO.

-

Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent), containing lysis buffer, firefly luciferase substrate (Luciferase Assay Reagent II), and Renilla luciferase substrate with a quenching agent (Stop & Glo® Reagent).[8]

-

Equipment: 96-well cell culture plates, luminometer.

Experimental Workflow

The overall workflow involves transfecting host cells with the necessary plasmids, stimulating them with the odorant enantiomers, and measuring the resulting luciferase activity.

Detailed Protocol Steps

-

Cell Seeding (Day 0): Seed Hana3A or HEK293T cells into a 96-well plate at a density that will result in ~90% confluency on the day of transfection (e.g., 8.8 × 10^5 cells per plate).[3]

-

Transfection (Day 1):

-

For each well, prepare a transfection complex containing plasmids for the specific OR, RTP1S, the CRE-firefly luciferase reporter, and the SV40-Renilla luciferase control.

-

Incubate the DNA with the transfection reagent according to the manufacturer's protocol.

-

Add the transfection complexes to the cells and incubate for 24 hours at 37°C with 5% CO2.

-

-

Odorant Stimulation (Day 2):

-

Prepare serial dilutions of each this compound enantiomer in the appropriate cell culture medium. A typical concentration range for screening is 1 µM to 1 mM. A vehicle control (e.g., DMSO) must be included.

-

Carefully remove the transfection medium from the cells.

-

Add 25-50 µL of the odorant dilutions to the corresponding wells.[6]

-

Incubate the plate for 4-6 hours.[3]

-

-

Lysis and Luminescence Reading (Day 2):

-

Remove the odorant solutions and add lysis buffer to each well. Incubate for 15-20 minutes at room temperature to ensure complete cell lysis.[9]

-

Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.

-

Using a luminometer with dual injectors, first inject the firefly luciferase substrate and measure the luminescence (experimental signal).

-

Next, inject the Stop & Glo® reagent, which quenches the firefly reaction and initiates the Renilla luciferase reaction. Measure the second luminescent signal (control signal).[8]

-

Data Presentation and Analysis

As no specific data for this compound enantiomers and mammalian ORs are currently available, the following tables are presented as templates for how the results of the proposed experiments should be structured.

Table 1: Olfactory Receptor Hit Identification

This table would be used to identify potential "hits" from a primary screen of a large panel of ORs against a fixed concentration (e.g., 100 µM) of each enantiomer. The response is typically presented as a fold-increase over the vehicle control.

| Olfactory Receptor | (3S,4S)-3-Methyl-4-octanol (Fold Change) | (3R,4R)-3-Methyl-4-octanol (Fold Change) |

| OR-X1 | Data | Data |

| OR-X2 | Data | Data |

| OR-X3 | Data | Data |

| ... | ... | ... |

Table 2: Quantitative Analysis of Receptor Activation

For the "hit" receptors identified in the primary screen, a full dose-response experiment should be performed to determine the potency (EC50) and efficacy (maximum fold change) of each enantiomer.

| Olfactory Receptor | Ligand Enantiomer | EC50 (µM) | Max Fold Change |

| OR-X1 | (3S,4S)-isomer | Data | Data |

| OR-X1 | (3R,4R)-isomer | Data | Data |

| OR-X2 | (3S,4S)-isomer | Data | Data |

| OR-X2 | (3R,4R)-isomer | Data | Data |

Conclusion and Future Directions

While the interaction of this compound enantiomers with mammalian olfactory receptors remains an open question, the tools and methodologies to address it are well-established. The dual-luciferase reporter assay performed in a heterologous system provides a robust, high-throughput platform for deorphanizing receptors and quantifying their ligand-specific responses. Executing the protocols outlined in this guide will enable researchers to determine which specific ORs, if any, are activated by these compounds, measure their sensitivity and stereoselectivity, and contribute to the broader understanding of the molecular basis of odor perception. Such studies are foundational for fields ranging from flavor and fragrance science to the development of novel chemosensory modulators.

References

- 1. Absolute configuration of (−)-4-methylheptan-3-ol, a pheromone of the smaller european elm bark beetle, as determined by the synthesis of its (3R,4R)-(+)- and (3S,4R)-(+)-isomers | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Insect Pheromones [cc.okayama-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. PlumX [plu.mx]

- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Synthesis of 3-Methyl-4-octanol from 3-Methyl-4-octanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-4-octanol via the reduction of its ketone precursor, 3-methyl-4-octanone. The document details the prevalent synthetic methodologies, experimental protocols, and characterization of the resulting alcohol. Particular attention is given to the diastereoselectivity of the reduction and the spectroscopic analysis of the product diastereomers.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including active pharmaceutical ingredients and their intermediates. This compound, a chiral alcohol, presents a valuable case study for understanding the stereochemical outcomes of such reductions. The presence of a chiral center at the C3 position of the precursor ketone, 3-methyl-4-octanone, leads to the formation of two diastereomeric products: (3R,4S)/(3S,4R)- (anti) and (3R,4R)/(3S,4S)- (syn) this compound. The ratio of these diastereomers is dictated by the steric and electronic environment of the carbonyl group and the nature of the reducing agent employed.

Synthetic Approaches: The Reduction of 3-Methyl-4-octanone

The most common and straightforward method for the synthesis of this compound is the reduction of 3-methyl-4-octanone using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature, operational simplicity, and high chemoselectivity for carbonyl groups.[1]

Diastereoselectivity: Predicting the Stereochemical Outcome

The reduction of the prochiral ketone 3-methyl-4-octanone results in the formation of a new stereocenter at C4, leading to a pair of diastereomers. The stereochemical course of this reaction can be predicted by the Felkin-Anh model, which considers the steric hindrance around the carbonyl group.

Felkin-Anh Model Prediction:

The Felkin-Anh model postulates that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric interactions. In the case of 3-methyl-4-octanone, the substituents on the α-carbon (C3) are a methyl group, an ethyl group, and a hydrogen atom. The butyl group is attached to the carbonyl carbon. Following the Felkin-Anh model, the hydride attack will preferentially occur from the less hindered face, leading to the formation of the syn diastereomer as the major product.

Experimental Protocol: Sodium Borohydride Reduction

The following protocol is a representative procedure for the reduction of 3-methyl-4-octanone to this compound using sodium borohydride.

Materials:

-

3-Methyl-4-octanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-octanone (1.0 eq) in methanol. The typical concentration is in the range of 0.2-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |

| Solvent | Methanol | [1] |

| Temperature | 0 °C to Room Temperature | General Procedure |

| Typical Yield | >80% (unoptimized) | General Observation |

| Diastereomeric Ratio (syn:anti) | Predicted to favor syn | Felkin-Anh Model |

Note: The actual yield and diastereomeric ratio can vary depending on the specific reaction conditions.

Spectroscopic Data of this compound

The characterization of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data for the product.

Table 1: ¹H NMR Data for this compound (mixture of diastereomers) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | m | 1H | H-4 (CH-OH) |

| ~1.2-1.7 | m | ~10H | Methylene protons |

| ~0.8-1.0 | m | 9H | Methyl protons |

Note: The signals for the H-4 proton of the syn and anti diastereomers may be resolved in high-field NMR and can be used to determine the diastereomeric ratio.

Table 2: ¹³C NMR Data for this compound (mixture of diastereomers) [2]

| Chemical Shift (δ) ppm | Assignment |

| ~75-77 | C-4 (CH-OH) |

| ~30-40 | Aliphatic CH₂ and CH |

| ~10-25 | Aliphatic CH₃ and CH₂ |

Note: The chemical shifts for the carbons of the syn and anti diastereomers, particularly C3, C4, and C5, are expected to be slightly different, allowing for their identification and quantification.

Table 3: IR Spectroscopic Data for this compound [2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1050-1150 | C-O stretch |

Visualizations

Reaction Pathway

Caption: General reaction scheme for the reduction of 3-methyl-4-octanone.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship of Stereochemical Analysis

Caption: Logical flow for the analysis of the stereochemical outcome.

Conclusion

The synthesis of this compound from its ketone precursor, 3-methyl-4-octanone, is a straightforward and efficient process, readily achieved by reduction with sodium borohydride. The reaction typically proceeds with good yield, affording a mixture of syn and anti diastereomers, with the syn isomer predicted to be the major product based on the Felkin-Anh model. This technical guide provides a foundational protocol and characterization data to aid researchers and scientists in the synthesis and analysis of this and structurally related chiral alcohols. Further optimization of reaction conditions and the use of more sterically demanding or chiral reducing agents could be explored to enhance the diastereoselectivity of this transformation.

References

A Comprehensive Technical Guide to the Stereoisomers and Enantiomeric Significance of 3-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-octanol, a chiral alcohol, is a molecule of significant interest, primarily due to its role as an insect pheromone. This technical guide provides an in-depth exploration of its stereoisomers, their synthesis, and their distinct biological activities. The presence of two chiral centers in this compound gives rise to four stereoisomers, each with unique properties and enantiomeric significance. This document details the stereochemistry, synthesis, and biological implications of these isomers, presenting quantitative data in structured tables and outlining experimental protocols.

Introduction

This compound is a secondary alcohol with the chemical formula C9H20O. Its structure contains two stereocenters at carbons 3 and 4, resulting in the existence of four stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The spatial arrangement of the methyl and hydroxyl groups at these chiral centers defines the absolute configuration of each stereoisomer and, consequently, their chemical and biological properties. The primary significance of these stereoisomers lies in their role as aggregation pheromones in several species of weevils, most notably the palm weevil. The biological activity is highly stereospecific, with one enantiomer often acting as the primary attractant while others can be inactive or even inhibitory.

Stereochemistry of this compound

The presence of two chiral centers in this compound leads to the formation of two pairs of enantiomers and two pairs of diastereomers.

-

Enantiomeric Pairs:

-

(3S,4S)-3-Methyl-4-octanol and (3R,4R)-3-Methyl-4-octanol

-

(3S,4R)-3-Methyl-4-octanol and (3R,4S)-3-Methyl-4-octanol

-

-

Diastereomeric Pairs:

-

(3S,4S) and (3S,4R)

-

(3S,4S) and (3R,4S)

-

(3R,4R) and (3S,4R)

-

(3R,4R) and (3R,4S)

-

The relative stereochemistry of the methyl and hydroxyl groups can be described as syn or anti. In the syn diastereomers, the methyl and hydroxyl groups are on the same side of the carbon chain (in a Fischer projection), corresponding to the (3S,4R) and (3R,4S) isomers. In the anti diastereomers, they are on opposite sides, corresponding to the (3S,4S) and (3R,4R) isomers.

Caption: Logical relationships between the stereoisomers of this compound.

Enantiomeric Significance: Role as an Insect Pheromone

The biological activity of this compound is most pronounced in its role as an aggregation pheromone for several species of weevils, including the African palm weevil (Rhynchophorus phoenicis). Research has demonstrated that the natural pheromone is the (3S,4S)-isomer.[1] The stereochemistry of the molecule is critical for its biological function, as different stereoisomers can elicit different behavioral responses in insects. In many cases, only one enantiomer is biologically active, while others may be inactive or even act as inhibitors, interfering with the response to the active pheromone. This high degree of specificity is a common feature of pheromone communication and is attributed to the chiral nature of the insect's olfactory receptors.

While the (3S,4S)-isomer is the primary attractant for the African palm weevil, the specific roles of the other stereoisomers are not as well-documented in publicly available literature. However, studies on the related compound 4-methyl-3-heptanol have shown that while the (3S,4S)-isomer is an attractant for the almond bark beetle, the (3R,4S)- and (3R,4R)-isomers are inhibitory.[2][3] This suggests that a similar antagonist effect might be observed with the other stereoisomers of this compound.

Physicochemical and Biological Properties

Quantitative data on the specific properties of each stereoisomer of this compound are scarce in the literature. The following table summarizes the available information.

| Property | (3S,4S)-3-Methyl-4-octanol | (3R,4R)-3-Methyl-4-octanol | (3S,4R)-3-Methyl-4-octanol | (3R,4S)-3-Methyl-4-octanol |

| Molecular Formula | C9H20O | C9H20O | C9H20O | C9H20O |

| Molecular Weight | 144.25 g/mol | 144.25 g/mol | 144.25 g/mol | 144.25 g/mol |

| Biological Activity | Aggregation pheromone for Rhynchophorus phoenicis[1] | Likely inactive or inhibitory | Likely inactive or inhibitory | Likely inactive or inhibitory |

Experimental Protocols

The synthesis of specific stereoisomers of this compound requires stereoselective methods. The following outlines a general approach for the enantioselective synthesis of (S)-3-Methyl-4-octanol, based on the work of Noser et al. (2017).[4]

Enantioselective Synthesis of (S)-3-Methyl-4-octanol

This synthesis involves the stereoselective reduction of the corresponding ketone, (S)-3-Methyl-4-octanone.

Step 1: Synthesis of (S)-3-Methyl-4-octanone

A common route to chiral ketones involves the use of chiral auxiliaries. For instance, (S)-2-methylbutanoic acid can be converted to its acid chloride and then reacted with a chiral amine to form a diastereomeric amide. After separation of the diastereomers, the desired amide is hydrolyzed to the chiral acid, which is then converted to the target ketone.

Caption: General workflow for the synthesis of (S)-3-Methyl-4-octanone.

Step 2: Stereoselective Reduction to (S)-3-Methyl-4-octanol

The chiral ketone is then reduced to the corresponding alcohol. Stereoselective reduction can be achieved using various methods, including enzymatic reduction (e.g., with Baker's yeast) or chiral reducing agents.

Experimental Details (Adapted from Noser et al., 2017): [4]

-

Synthesis of (S)-3-Methyl-4-octanone: The synthesis starts from 2-methyl butanoic acid, which is converted to its acid chloride. This is followed by reaction with a chiral auxiliary to allow for the separation of diastereomers. The desired diastereomer is then treated with an organometallic reagent (e.g., n-butyllithium) to yield (S)-3-Methyl-4-octanone.

-

Stereoselective Reduction: The (S)-3-Methyl-4-octanone is then subjected to stereoselective reduction. A common method is the use of biocatalysts like Baker's yeast (Saccharomyces cerevisiae). The ketone is incubated with a suspension of yeast in a suitable medium, leading to the stereospecific reduction to the corresponding alcohol. The product is then extracted from the reaction mixture using an organic solvent and purified by chromatography.

Separation of Stereoisomers

The separation of stereoisomers can be a significant challenge. For analytical purposes, gas chromatography (GC) with a chiral stationary phase is often employed. For preparative separation, methods like chiral high-performance liquid chromatography (HPLC) or enzymatic resolution are used.

Enzymatic Resolution: This technique relies on the stereoselectivity of enzymes. For example, a racemic mixture of this compound can be reacted with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Caption: General workflow for the enzymatic resolution of this compound stereoisomers.

Conclusion

The stereoisomers of this compound represent a fascinating example of how subtle changes in molecular geometry can have profound effects on biological activity. The high stereospecificity of its function as an insect pheromone underscores the importance of chiral synthesis and analysis in the fields of chemical ecology and pest management. While the (3S,4S)-isomer has been identified as a key attractant for certain weevil species, further research is needed to fully elucidate the biological roles of the other stereoisomers and to develop more efficient and scalable synthetic and analytical methods. This knowledge will be crucial for the development of effective and environmentally benign pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Methyl-4-octanol

This guide provides a detailed overview of the fundamental physicochemical properties of 3-Methyl-4-octanol, a significant organic compound. The information is tailored for researchers, scientists, and professionals engaged in drug development and related scientific fields.

Physicochemical Data Summary

The essential quantitative data for this compound are compiled in the table below for straightforward reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C9H20O | [1][2][3] |

| Molecular Weight | 144.25 g/mol | [1][4] |

| Exact Mass | 144.151415 g/mol | [3] |

Relationship between Chemical Identity and Properties

The following diagram illustrates the logical flow from the compound's name to its structural formula and resulting molecular weight.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-3-Methyl-4-octanol

These application notes provide a detailed protocol for the enantioselective synthesis of (S)-3-Methyl-4-octanol, a known insect pheromone. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

(S)-3-Methyl-4-octanol is a crucial chiral compound, notably recognized as a pheromone component for the palm weevil. Its stereospecific synthesis is of significant interest for applications in pest management and chemical ecology research. This document outlines a protocol for the enantioselective synthesis of (S)-3-Methyl-4-octanol, focusing on a stereoselective reduction step to achieve the desired enantiomer.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process starting from 2-methylbutanoic acid. The initial step involves the synthesis of the precursor ketone, (S)-3-Methyl-4-octanone. This is followed by a stereoselective reduction of the ketone to yield the target alcohol, (S)-3-Methyl-4-octanol. The enantioselectivity of the final product is primarily determined by the stereochemistry of the starting material and the reduction method employed.

A critical part of the initial phase involves the resolution of racemic 2-methylbutanoic acid to obtain the (S)-enantiomer, which is achieved through the formation of diastereomeric amides.

Experimental Protocols

Synthesis of (S)-3-Methyl-4-octanone

The synthesis of the key intermediate, (S)-3-Methyl-4-octanone, is achieved through the reaction of the acid chloride of (S)-2-methylbutanoic acid with n-butyllithium.

Materials:

-

(S)-2-methylbutanoic acid

-

Thionyl chloride

-

n-Butyllithium

-

Tetrahydrofuran (THF), anhydrous

-

Benzene, dry

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a round bottom flask, combine (S)-2-methylbutanoic acid (1.11 mL, 10 mmol) with thionyl chloride (3.6 mL, 50 mmol).

-

Reflux the reaction mixture for two hours.

-

After reflux, evaporate the excess thionyl chloride under reduced pressure.

-

Wash the residue with dry benzene and evaporate the benzene to ensure complete removal of thionyl chloride.

-

Dissolve the resulting acid chloride in 10 mL of anhydrous THF.

-

In a separate flask, cool a solution of n-butyllithium in THF to -80°C.

-

Slowly add the solution of the acid chloride to the n-butyllithium solution at -80°C.

-

Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

Extract the product with methylene chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-3-Methyl-4-octanone.

Enantioselective Synthesis of (S)-3-Methyl-4-octanol

The final step is the stereoselective reduction of (S)-3-Methyl-4-octanone to (S)-3-Methyl-4-octanol using Baker's yeast.

Materials:

-

(S)-3-Methyl-4-octanone

-

Baker's yeast

-

Methylene chloride

Procedure:

-

Prepare a suspension of Baker's yeast in a suitable buffer or water.

-

Add (S)-3-Methyl-4-octanone to the yeast suspension.

-

Allow the reduction reaction to proceed, monitoring the progress by TLC or GC.

-

After the reaction is complete, extract the product with methylene chloride.

-

Dry the organic layer, filter, and concentrate to yield (S)-3-Methyl-4-octanol.[1]

Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Compound | Starting Material | Reagents | Solvent | Yield | Enantiomeric Excess (ee) |

| (S)-3-Methyl-4-octanone | (S)-2-methylbutanoic acid | Thionyl chloride, n-Butyllithium | THF | N/A | N/A |

| (S)-3-Methyl-4-octanol | (S)-3-Methyl-4-octanone | Baker's yeast | Water | N/A | High (implied) |

Note: Specific yield and enantiomeric excess values were not provided in the source document, but the methodology is established for high enantioselectivity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the enantioselective synthesis of (S)-3-Methyl-4-octanol.

Caption: Synthetic pathway for (S)-3-Methyl-4-octanol.

References

Application Note: Chiral GC-MS Analysis for the Enantioselective Separation of 3-Methyl-4-octanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-4-octanol is a chiral alcohol that serves as a key intermediate in the synthesis of various organic compounds and is of interest in the study of insect pheromones. The enantiomers of chiral molecules often exhibit different biological activities, making their separation and quantification crucial in fields such as drug development, flavor and fragrance analysis, and chemical ecology.[1][2][3] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS) with a cyclodextrin-based chiral stationary phase.

Key Analytical Challenge

The primary challenge in the analysis of this compound lies in the effective separation of its enantiomers, which possess identical physical and chemical properties in an achiral environment. Chiral gas chromatography, employing a chiral stationary phase (CSP), is the method of choice for this purpose.[4][5] Cyclodextrin-based CSPs are particularly effective for the enantioseparation of alcohols and other polar compounds without the need for derivatization.[6][7]

Experimental Protocols

1. Sample Preparation

For optimal results and to prevent column overload, samples should be diluted in a high-purity volatile solvent.

-

Standard Solution: Prepare a 100 µg/mL stock solution of racemic this compound in pesticide-grade n-hexane.

-

Working Solution: Dilute the stock solution with n-hexane to a final concentration of 10 µg/mL.

-

Sample Matrix: For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization for specific instruments.

Table 1: GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Chiral Column | Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (50:1) |

| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 3 °C/min to 180 °C (hold for 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 40-250) and Selected Ion Monitoring (SIM) |

| SIM Ions | m/z 57, 71, 85, 100, 113 (Quantification ion underlined) |

Data Presentation

The following table summarizes the expected quantitative data from the analysis of a racemic mixture of this compound using the described method.

Table 2: Quantitative Data for Chiral Separation of this compound

| Enantiomer | Retention Time (min) | Peak Area | Concentration (µg/mL) | Enantiomeric Excess (%) |

| (R)-3-Methyl-4-octanol | 18.52 | 48,950 | 4.90 | 2.0 |

| (S)-3-Methyl-4-octanol | 19.15 | 51,050 | 5.10 |

Note: The elution order of enantiomers should be confirmed by injecting a standard of a single, known enantiomer.

Mandatory Visualization

The following diagram illustrates the general workflow for the chiral GC-MS analysis of this compound.

Caption: Workflow for Chiral GC-MS Analysis of this compound.

Discussion

The selection of a β-cyclodextrin-based chiral stationary phase, such as the Rt-βDEXsa, is critical for achieving enantiomeric resolution of alcohols like this compound.[4] The temperature program is optimized to ensure sufficient separation while maintaining reasonable analysis times. The use of both Scan and SIM modes in the mass spectrometer allows for confident identification and sensitive quantification of the enantiomers. For complex samples, where co-eluting peaks might be present, multidimensional gas chromatography could be employed for enhanced resolution.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the successful chiral separation and analysis of this compound using GC-MS. The presented methodology, including sample preparation, instrument parameters, and data analysis workflow, offers a reliable starting point for researchers in various scientific disciplines. The use of a suitable chiral column and optimized GC-MS conditions enables accurate determination of the enantiomeric composition of this compound, which is essential for its application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. lcms.cz [lcms.cz]

- 5. gcms.cz [gcms.cz]

- 6. gcms.cz [gcms.cz]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Reduction of 3-Methyl-4-octanone to 3-Methyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the ketone 3-methyl-4-octanone to the corresponding secondary alcohol, 3-methyl-4-octanol. This transformation is a fundamental process in organic synthesis, crucial for the creation of chiral building blocks in pharmaceutical development. The protocols below detail the use of two common reducing agents, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), outlining the reaction principles, experimental procedures, and expected outcomes.

Principle of the Reaction

The reduction of a ketone to a secondary alcohol is a classic example of nucleophilic addition to a carbonyl group.[1] The hydride ion (H⁻), delivered by a reducing agent such as sodium borohydride or lithium aluminum hydride, acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, an alkoxide, which is subsequently protonated during a workup step to yield the final alcohol product.[1]

Due to the presence of a chiral center at the C3 position, the reduction of 3-methyl-4-octanone will result in the formation of a new chiral center at the C4 position. This leads to the production of a mixture of diastereomers, specifically (3R,4S)-3-methyl-4-octanol, (3S,4R)-3-methyl-4-octanol, (3R,4R)-3-methyl-4-octanol, and (3S,4S)-3-methyl-4-octanol. The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group, a concept often rationalized by Cram's rule of asymmetric induction.

Experimental Protocols

Two primary methods for the reduction of 3-methyl-4-octanone are presented below, utilizing either sodium borohydride for a milder reaction or lithium aluminum hydride for a more reactive approach.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a selective reducing agent that is relatively safe to handle and is effective for the reduction of aldehydes and ketones.[1][2]

Materials:

-

3-methyl-4-octanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-octanone in methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

-

Workup:

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Add deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent that reacts violently with protic solvents like water and alcohols.[3] Therefore, anhydrous conditions are essential.

Materials:

-

3-methyl-4-octanone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-